Methyl 2-bromo-2-(3-chlorophenyl)acetate
Overview
Description
Methyl 2-bromo-2-(3-chlorophenyl)acetate is an organic compound with the molecular formula C9H8BrClO2. It is a brominated ester derivative of phenylacetic acid, characterized by the presence of both bromine and chlorine atoms on the aromatic ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(3-chlorophenyl)acetate can be synthesized through the bromination of methyl 2-(3-chlorophenyl)acetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents such as ethanol or water.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted esters, amides, or thiol esters.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-bromo-2-(3-chlorophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: As a precursor in the development of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the aromatic ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester functional group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
- Methyl 2-bromo-2-(2-chlorophenyl)acetate
- Methyl 2-bromo-2-(4-chlorophenyl)acetate
- Methyl 2-bromo-2-(3-methoxyphenyl)acetate
Comparison: Methyl 2-bromo-2-(3-chlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, the 3-chloro substitution pattern may result in different steric and electronic effects, affecting its chemical behavior and applications.
Properties
IUPAC Name |
methyl 2-bromo-2-(3-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCXNLVYWTJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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